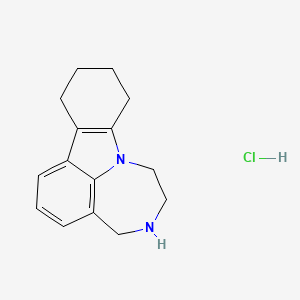

WAY 629

描述

属性

CAS 编号 |

57756-45-3 |

|---|---|

分子式 |

C15H18N2 |

分子量 |

226.32 g/mol |

IUPAC 名称 |

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene |

InChI |

InChI=1S/C15H18N2/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13/h3-4,6,16H,1-2,5,7-10H2 |

InChI 键 |

OIGHTPDWPMLMGT-UHFFFAOYSA-N |

规范 SMILES |

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl |

产品来源 |

United States |

Foundational & Exploratory

Reactive Aldehyde Species (RASP) and Their Role in Inflammation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IV. Executive Summary

Reactive Aldehyde Species (RASP) are a class of highly reactive electrophilic molecules generated endogenously through metabolic processes and lipid peroxidation, as well as from exogenous sources. These molecules play a significant role in the pathology of numerous inflammatory diseases by covalently modifying proteins, lipids, and DNA, leading to cellular dysfunction and the activation of pro-inflammatory signaling cascades. This guide provides a comprehensive overview of RASP, their sources, their mechanisms of action in inflammation, and the experimental methodologies used to study them. Particular focus is given to the quantitative levels of RASP in inflammatory conditions, detailed experimental protocols for their analysis, and the signaling pathways they modulate. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development who are targeting inflammation.

I. Introduction to Reactive Aldehyde Species (RASP)

Reactive Aldehyde Species (RASP) are electrophilic organic aldehydes that are recognized as key mediators of cellular damage and inflammation.[1] Unlike primary signaling molecules, RASP are often byproducts of oxidative stress and metabolic dysregulation. Their high reactivity stems from the polarized carbon-oxygen double bond of the aldehyde group, which readily forms covalent adducts with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues and the amino groups of lysine and histidine residues in proteins.[1][2][3] This irreversible modification can alter protein structure and function, leading to a cascade of downstream pathological events.[1]

Common examples of RASP include malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and acrolein.[1] These molecules are implicated in a wide range of inflammatory diseases, including autoimmune disorders like rheumatoid arthritis, ocular inflammatory conditions, and neurodegenerative diseases.[1][4][5] The cellular machinery includes detoxification enzymes such as aldehyde dehydrogenases and aldehyde reductases that metabolize RASP to less harmful substances.[1] However, under conditions of excessive production or impaired detoxification, RASP accumulate and contribute to disease pathogenesis.

A. Endogenous and Exogenous Sources of RASP

RASP are generated from both internal metabolic processes and external environmental exposures.

Endogenous Sources:

-

Lipid Peroxidation: This is a major endogenous source of RASP. Reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that produces a variety of aldehydes, including MDA and 4-HNE.[6]

-

Metabolic Pathways: RASP can also be formed during the normal metabolism of amino acids, carbohydrates, and biogenic amines.[7] For instance, the oxidation of alcohols and the metabolism of polyamines and sphingosine can generate reactive aldehydes.[7]

Exogenous Sources:

-

Environmental Pollutants: Exposure to environmental toxins such as industrial chemicals and air pollutants can lead to the formation of RASP.[8]

-

Lifestyle Factors: Habits such as smoking and excessive alcohol consumption are significant sources of exogenous RASP. Acrolein, for example, is a major component of tobacco smoke.[4][9]

II. Quantitative Data on RASP in Inflammatory Diseases

The accumulation of RASP is a hallmark of many inflammatory conditions. The following tables summarize quantitative data on the levels of MDA and 4-HNE in biological samples from patients with inflammatory diseases compared to healthy controls.

| RASP | Disease | Biological Sample | Patient Concentration (Mean ± SD/SE) | Control Concentration (Mean ± SD/SE) | Fold Change | Reference |

| Malondialdehyde (MDA) | Rheumatoid Arthritis | Serum | 60.81 ± 16.00 nmol/mL | 9.29 ± 2.98 nmol/mL | ~6.5x | [1] |

| Malondialdehyde (MDA) | Rheumatoid Arthritis | Serum | 265.15 ± 68.8 nmol/100mL (2.65 ± 0.69 nmol/mL) | 128.76 ± 37.8 nmol/100mL (1.29 ± 0.38 nmol/mL) | ~2.1x | [10] |

| Malondialdehyde (MDA) | Rheumatoid Arthritis | Serum | 0.47 ± 0.19 nmol/mL | 0.24 ± 0.10 nmol/mL | ~2.0x | [11] |

| 4-Hydroxynonenal (4-HNE) | Rheumatoid Arthritis | Plasma | 0.34 ± 0.09 µmol/L | Not specified in this study | - | [12][13] |

| 4-Hydroxynonenal (4-HNE) | Rheumatoid Arthritis | Synovial Fluid | 0.54 ± 0.19 µmol/L | Not specified in this study | - | [12][13] |

| 4-Hydroxynonenal (4-HNE) | Osteoarthritis | Plasma | 0.09 ± 0.03 µmol/L | Not specified in this study | - | [12][13] |

| 4-Hydroxynonenal (4-HNE) | Osteoarthritis | Synovial Fluid | 0.24 ± 0.19 µmol/L | Not specified in this study | - | [12][13] |

| 4-Hydroxynonenal (4-HNE) | Non-Sjögren's Dry Eye Disease | Tears | ~10 times higher than healthy controls | Not specified in this study | ~10x | [14] |

| RASP | Cell Type | Concentration | Effect | Reference |

| 4-Hydroxynonenal (4-HNE) | Primary Rat Kupffer Cells | 0.1 - 10 µM | Dose-dependent decrease in LPS-induced IL-6 production. | [8][11] |

| 4-Hydroxynonenal (4-HNE) | Human Peripheral Blood Monocytes | 10 - 50 µM | Dose-dependent decrease in LPS-induced IL-1β, IL-10, and TNF-α production. | [1] |

| Acrolein | Human Bronchial Epithelial Cells (HBE1) | 5, 10, 25 µM | Dose-dependent suppression of TNF-α-induced IL-8 mRNA levels (26%, 40%, and 79% respectively). | [9] |

| Acrolein | Primary Nasal Epithelial Cells | 30 µM | 2.0-fold increase in IL-8 release after 4 hours. | [6] |

III. RASP and Inflammatory Signaling Pathways

RASP exert their pro-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory genes.

A. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

RASP, such as 4-HNE and acrolein, can directly interact with and modify components of the NF-κB pathway.[9] For instance, acrolein has been shown to directly modify the IKKβ subunit, a key component of the IKK complex.[9] This modification can inhibit the kinase activity of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[9] This leads to the suppression of NF-κB activation and a reduction in the production of NF-κB-dependent inflammatory mediators like IL-8.[9]

B. NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. RASP, specifically 4-HNE, have been shown to inhibit the activation of the NLRP3 inflammasome.[7][12] Mechanistically, 4-HNE can directly bind to the NLRP3 protein, preventing its interaction with NEK7, a crucial step for inflammasome assembly and activation.[7][12] This inhibitory effect of 4-HNE on the NLRP3 inflammasome is independent of the NF-κB and Nrf2 signaling pathways.[7]

C. Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including inflammation. The three major MAPK pathways are the ERK, JNK, and p38 MAPK pathways. RASP have been shown to activate MAPK signaling, contributing to the inflammatory response.[15] For example, MDA can induce the activation of the p38 MAPK pathway in lymphocytes, leading to the production of pro-inflammatory cytokines.[15]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to study RASP and their effects on inflammation.

A. Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol describes a common method for quantifying lipid peroxidation by measuring MDA levels in biological samples.[16]

Materials:

-

Trichloroacetic acid (TCA), 0.1% (w/v)

-

Thiobarbituric acid (TBA), 0.5% (w/v) in 20% (w/v) TCA

-

Biological sample (e.g., tissue homogenate, serum)

-

Microcentrifuge tubes

-

Water bath at 95°C

-

Ice bath

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize 0.1 g of tissue in 0.5 mL of 0.1% TCA.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Reaction Mixture: Collect the supernatant. Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.

-

Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice.

-

Clarification (if necessary): If the solution is not clear, centrifuge for an additional 5 minutes at 15,000 x g at 4°C.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (to correct for turbidity).

-

Calculation: Subtract the absorbance at 600 nm from the absorbance at 532 nm. Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient (ε) of 155 mM⁻¹cm⁻¹. Results are typically expressed as µmols of MDA per gram of fresh weight (µmol/g FW).

B. Measurement of NF-κB Activation by Detecting Nuclear Translocation of p65

This protocol describes an image-based method to quantify the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[17]

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

RASP (e.g., 4-HNE)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treatment: Treat the cells with the desired concentration of RASP for a specified time. Include a vehicle-treated control.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

V. Experimental Workflow for Studying RASP Effects on Macrophages

This section outlines a typical experimental workflow for investigating the inflammatory response of macrophages to RASP exposure.

VI. Conclusion

Reactive Aldehyde Species are critical mediators of inflammation and cellular damage in a variety of pathological conditions. Their ability to covalently modify key cellular macromolecules leads to the dysregulation of important signaling pathways, including the NF-κB, NLRP3 inflammasome, and MAPK pathways. Understanding the sources of RASP, their quantitative levels in disease states, and their precise mechanisms of action is crucial for the development of novel therapeutic strategies targeting inflammation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the role of RASP in their specific areas of interest. Further research into the complex interplay between RASP and inflammatory signaling will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases.

References

- 1. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemical Configuration of 4-Hydroxy-2-nonenal-Cysteine Adducts and Their Stereoselective Formation in a Redox-regulated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of keratinocyte expression of antioxidants by 4-hydroxynonenal, a lipid peroxidation end product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrolein Inhalation Suppresses Lipopolysaccharide-Induced Inflammatory Cytokine Production but Does Not Affect Acute Airways Neutrophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. κB-Ras proteins regulate both NF-κB-dependent inflammation and Ral-dependent proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory and cytotoxic effects of acrolein, nicotine, acetylaldehyde and cigarette smoke extract on human nasal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of NFkappaB activation and IL-8 expression in human bronchial epithelial cells by acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-hydroxynonenal decreases interleukin-6 expression and protein production in primary rat Kupffer cells by inhibiting nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scientificarchives.com [scientificarchives.com]

- 13. Mechanism of NF-kappaB activation induced by gamma-irradiation in B lymphoma cells : role of Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. Proinflammatory effects of malondialdehyde in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunomodulatory effects of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ADX-629: A First-in-Class RASP Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ADX-629 is a first-in-class, orally available, small-molecule covalent inhibitor of reactive aldehyde species (RASP), developed by Aldeyra Therapeutics. RASP are pro-inflammatory endogenous molecules that contribute to the pathology of a broad range of immune-mediated diseases. By sequestering RASP, ADX-629 modulates downstream inflammatory pathways, including NF-κB and inflammasome activation, representing a novel therapeutic approach. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of ADX-629, summarizing key preclinical and clinical findings. While ADX-629 has demonstrated proof-of-concept in various inflammatory conditions, Aldeyra Therapeutics is now focusing on next-generation RASP modulators.

Introduction: The Role of Reactive Aldehyde Species (RASP) in Inflammation

Reactive aldehyde species (RASP) are a class of highly reactive electrophilic molecules produced endogenously through metabolic processes such as lipid peroxidation and alcohol metabolism.[1] Key examples of pro-inflammatory RASP include malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and acetaldehyde. These molecules can covalently bind to proteins, forming adducts that can alter protein function and trigger inflammatory signaling cascades.[1] The accumulation of RASP has been implicated in the pathophysiology of numerous immune-mediated diseases.

RASP contribute to inflammation through several mechanisms:

-

Activation of NF-κB: RASP can activate the IκB kinase complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it upregulates the expression of pro-inflammatory genes.

-

Inflammasome Activation: RASP can activate inflammasomes, multi-protein complexes that promote the maturation and release of pro-inflammatory cytokines such as IL-1β.[1]

-

Scavenger Receptor A Activation: RASP-protein adducts can bind to Scavenger Receptor A, initiating further pro-inflammatory signaling.[1]

ADX-629 was developed as a RASP inhibitor to trap these reactive molecules and prevent their downstream pro-inflammatory effects.

Mechanism of Action of ADX-629

ADX-629 is a novel, orally administered RASP modulator that covalently binds to RASP, which are then degraded intracellularly. This action effectively reduces the levels of free RASP, thereby mitigating their pro-inflammatory effects. By targeting the upstream mediators of inflammation, ADX-629 has the potential to modulate a broad array of inflammatory pathways.

Caption: Mechanism of Action of ADX-629 as a RASP Modulator.

Preclinical Development

ADX-629 has been evaluated in several preclinical models of inflammatory and metabolic diseases. These studies provided the foundational evidence for its therapeutic potential.

Alcoholic Liver Disease Model

Experimental Protocol: A chronic/binge mouse model of alcoholic liver disease was utilized. Mice were fed a 5% alcohol-containing liquid diet or a control diet for 10 days. ADX-629 was administered by oral gavage 30 minutes prior to a bolus gavage of 31.5% ethanol.

Key Findings:

| Parameter | Outcome | p-value |

| Liver Acetaldehyde (AA) | Significantly decreased | < 0.05 |

| Liver Malondialdehyde-Acetaldehyde (MAA) | Significantly decreased | < 0.05 |

| Circulating anti-MAA antibody | Significantly decreased | < 0.05 |

| Liver/Serum Triglycerides | Significantly decreased | < 0.01 |

| Liver Fat Accumulation | Significantly decreased | < 0.0001 |

| Serum IFN-γ and MCP-1 | Significantly decreased | < 0.01 |

These results demonstrate that ADX-629 is effective in targeting the metabolic byproducts of ethanol and reducing inflammation and fat accumulation in the liver in a preclinical model of alcoholic liver disease.

Atopic Dermatitis Model

In the oxazolone model of atopic dermatitis, ADX-629 demonstrated a reduction in skin thickness and erosion, as well as a decrease in the spleen to body weight ratio.[1]

Diet-Induced Obesity Model

In a diet-induced model of obesity, ADX-629 was shown to decrease weight and fat mass, both as a monotherapy and in combination with a GLP-1 agonist.[1]

Clinical Development

ADX-629 has undergone extensive clinical evaluation, including a Phase 1 study in healthy volunteers and several Phase 2 proof-of-concept trials across a range of immune-mediated diseases.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 single-ascending and multiple-ascending dose trial was conducted to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of orally administered ADX-629.

Experimental Protocol: 85 healthy volunteers were enrolled. 41 subjects received a single oral dose of ADX-629, 23 received ADX-629 orally twice daily for 10 days, and 21 received a placebo.

Key Findings:

-

Safety and Tolerability: ADX-629 was well-tolerated with no treatment-related adverse events observed. There were no clinically meaningful changes in vital signs, electrocardiography, or blood chemistry.

-

Pharmacokinetics: Clinically relevant plasma concentrations of ADX-629 that exceeded known levels of RASP were observed.

-

Pharmacodynamics: A reduction in the pro-inflammatory RASP malondialdehyde was observed in subjects treated with ADX-629 compared to placebo.

Caption: Clinical Development Workflow of ADX-629.

Phase 2 Clinical Trials

ADX-629 has been investigated in a variety of immune-mediated diseases in Phase 2 clinical trials.

Experimental Protocol: An open-label, single-center Phase 2 clinical trial was conducted in eight patients with mild-to-moderate atopic dermatitis. Patients received 250mg of ADX-629 orally twice daily for three months. The primary endpoint was safety and tolerability.[2]

Key Findings:

| Endpoint | Result | p-value |

| Eczema Area and Severity Index (EASI) | Statistically significant improvement | 0.0006 |

| Investigator Global Assessment (IGA) | Statistically significant improvement | <0.0001 |

| Patient-Oriented Eczema Measure (POEM) | Clinically relevant threshold met in 75% of patients | - |

| Peak Pruritus Numerical Rating Scale | Clinically relevant threshold met in 38% of patients | - |

| Hamilton Depression Rating Scale (HAM-D) | Statistically significant improvement | 0.02 |

One patient achieved complete clearance of affected body surface area, and two patients reported the elimination of itching.[3]

Experimental Protocol: A single-arm, multicenter Phase 2 clinical trial was conducted in four patients with mild to moderate alcohol-associated hepatitis. ADX-629 was administered orally for one month.

Key Findings:

| Endpoint | Result | p-value |

| Model for End-Stage Liver Disease (MELD) score | Statistically significant improvement | 0.001 |

| Triglyceride levels | Statistically significant improvement | <0.0001 |

| C-Reactive Protein (CRP) levels | Statistically significant improvement | <0.0001 |

No serious adverse events were reported.[4]

Experimental Protocol: A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial was conducted to evaluate the effects of ADX-629 on the signs of alcohol intoxication.

Key Findings:

| Endpoint | Result | p-value |

| Dermal Flushing | Reduced | 0.0007 |

| Romberg Test Balance Time | Increased | 0.02 |

| Acetaldehyde Levels | Lowered | 0.03 |

| Total Cholesterol | Lowered | 0.02 |

| LDL Cholesterol | Lowered | 0.047 |

ADX-629 has also demonstrated immune-modulating activity in Phase 2 clinical trials for psoriasis, asthma, and COVID-19.[5][6] Additionally, it has been evaluated for chronic cough, idiopathic nephrotic syndrome, and Sjögren-Larsson Syndrome.[5]

Future Directions

Following the successful completion of proof-of-concept clinical trials with ADX-629, Aldeyra Therapeutics has shifted its focus to the development of next-generation RASP modulators, including ADX-246 and ADX-248, for various immune-mediated and metabolic diseases.[4][7] The clinical development of ADX-629 has been discontinued, pending further investigator-sponsored clinical testing in Sjögren-Larsson Syndrome.[8]

Conclusion

ADX-629 is a pioneering RASP modulator that has provided crucial clinical validation for this novel therapeutic approach. Through its mechanism of sequestering pro-inflammatory RASP, ADX-629 has demonstrated a favorable safety profile and promising efficacy signals across a diverse range of immune-mediated diseases. The findings from the ADX-629 development program have paved the way for a new generation of RASP modulators with the potential to address significant unmet medical needs in chronic inflammatory and metabolic conditions.

References

- 1. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 2. thedermdigest.com [thedermdigest.com]

- 3. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 4. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]

- 5. dermatologytimes.com [dermatologytimes.com]

- 6. Aldeyra Therapeutics Enrolls First Patient in Phase 2 Clinical Trial of ADX-629 in Atopic Dermatitis | Nasdaq [nasdaq.com]

- 7. ir.aldeyra.com [ir.aldeyra.com]

- 8. Aldeyra Reports Positive Mid-Stage Data For Liver Drug, Discontinues Further Development [stocktwits.com]

ADX-629: A Technical Overview of Preclinical and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADX-629 is a first-in-class, orally administered small molecule modulator of reactive aldehyde species (RASP). Developed by Aldeyra Therapeutics, ADX-629 represents a novel therapeutic approach for a wide spectrum of immune-mediated diseases. By targeting and reducing the levels of pro-inflammatory RASP, ADX-629 acts as an upstream immunological switch, shifting the immune system from a pro-inflammatory to an anti-inflammatory state. This document provides a comprehensive overview of the available preclinical and in vitro data for ADX-629, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its characterization.

Introduction

Reactive aldehyde species (RASP) are a group of highly reactive electrophilic molecules that are generated endogenously as byproducts of cellular metabolism and oxidative stress. Elevated levels of RASP, such as malondialdehyde and acetaldehyde, are implicated in the pathophysiology of numerous inflammatory and immune-mediated diseases.[1][2] RASP can covalently modify proteins and DNA, leading to cellular dysfunction and the activation of pro-inflammatory signaling pathways, including NF-κB and the inflammasome.[3]

ADX-629 is designed to covalently bind to and facilitate the degradation of RASP, thereby reducing their pathological accumulation and downstream inflammatory consequences.[3] This mechanism of action provides a broad, upstream approach to immunomodulation, with the potential to address the multifactorial nature of many inflammatory diseases.

Mechanism of Action: RASP Modulation

The primary mechanism of action of ADX-629 is the sequestration and degradation of pro-inflammatory RASP. This upstream intervention leads to the modulation of various downstream inflammatory pathways.

In Vitro Characterization

Detailed quantitative in vitro data such as IC50 and EC50 values for ADX-629 are not publicly available at the time of this report. The following summarizes the reported qualitative findings.

ADX-629 has been characterized as a potent and irreversible covalent inhibitor of pro-inflammatory RASP.[3] In vitro studies and preclinical models have demonstrated its ability to reduce levels of malondialdehyde, a key pro-inflammatory RASP.[3]

Preclinical Studies

ADX-629 has been evaluated in a variety of animal models of immune-mediated diseases, demonstrating broad anti-inflammatory activity.

Cytokine Storm

In animal models of cytokine storm, ADX-629 and its structural analog, reproxalap, have demonstrated a significant reduction in the levels of several pro-inflammatory cytokines while increasing the principal anti-inflammatory cytokine, IL-10.[3]

Table 1: Effect of ADX-629 on Cytokines in Animal Models of Cytokine Storm

| Cytokine | Effect |

| TNF-α | Reduction |

| IFN-γ | Reduction |

| IL-1 | Reduction |

| IL-17 | Reduction |

| IL-10 | Upregulation |

Atopic Dermatitis

In the oxazolone model of atopic dermatitis, RASP modulators including ADX-629 have shown efficacy in reducing key disease parameters.

Table 2: Effects of ADX-629 in an Oxazolone Model of Atopic Dermatitis

| Parameter | Effect |

| Skin Thickness | Reduction |

| Skin Erosion | Reduction |

| Spleen to Body Weight Ratio | Reduction |

Alcoholic Hepatitis

Preclinical studies in models of alcoholic hepatitis have demonstrated the protective effects of ADX-629 on the liver.[4]

Table 3: Effects of ADX-629 in Preclinical Models of Ethanol Toxicity

| Parameter | Effect |

| Hepatic RASP Levels | Decrease |

| Hepatic Triglycerides | Decrease |

| Hepatic Inflammatory Cytokines | Decrease |

Obesity

In a diet-induced model of obesity, ADX-629 demonstrated effects on weight and fat mass.

Table 4: Effects of ADX-629 in a Diet-Induced Obesity Model

| Parameter | Condition | Effect |

| Weight | Monotherapy | Decrease |

| Fat Mass | Monotherapy | Decrease |

| Weight | Combination with GLP-1 Agonist | Decrease |

| Fat Mass | Combination with GLP-1 Agonist | Decrease |

Experimental Protocols

Detailed experimental protocols for the preclinical and in vitro studies of ADX-629 are not publicly available. The following provides a generalized workflow based on standard pharmacological testing procedures.

Summary and Future Directions

ADX-629 has demonstrated a novel mechanism of action through the modulation of RASP, leading to broad anti-inflammatory effects in a variety of preclinical models. The available data supports its potential as a therapeutic for a range of immune-mediated diseases. While ADX-629 has served as a proof-of-concept molecule, Aldeyra Therapeutics has indicated a focus on next-generation RASP modulators, such as ADX-246 and ADX-248, for future clinical development.[1] Further publication of detailed preclinical and in vitro data for ADX-629 would be beneficial to the scientific community for a more comprehensive understanding of its pharmacological profile.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical or scientific advice.

References

- 1. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 4. ir.aldeyra.com [ir.aldeyra.com]

Preclinical Pharmacokinetics and Pharmacodynamics of ADX-629: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

ADX-629, a first-in-class, orally available, and irreversible covalent inhibitor of reactive aldehyde species (RASP), has demonstrated significant therapeutic potential across a spectrum of immune-mediated diseases in various animal models. RASP are upstream mediators of inflammation, and their modulation by ADX-629 represents a novel therapeutic paradigm. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and pharmacodynamics of ADX-629, with a focus on its activity in animal models of cytokine storm, obesity, atopic dermatitis, and alcoholic hepatitis. Detailed experimental methodologies and signaling pathways are also presented to facilitate a deeper understanding of its mechanism of action and to aid in the design of future studies.

Introduction

Reactive aldehyde species (RASP) are small-molecule inflammatory mediators that are elevated in a range of immune-mediated diseases.[1] They activate a broad array of inflammatory factors, including NF-κB, inflammasomes, and Scavenger Receptor A.[1] ADX-629 is a novel RASP modulator that covalently binds to and degrades intracellular RASP.[1] This upstream modulation of inflammation has positioned ADX-629 as a promising therapeutic candidate for numerous systemic inflammatory conditions. This document synthesizes the key preclinical findings that underscore the pharmacological profile of ADX-629.

Pharmacodynamics in Animal Models

ADX-629 has been evaluated in several animal models, demonstrating broad anti-inflammatory and metabolic effects. The following sections summarize the key findings.

Cytokine Storm Models

In animal models of cytokine storm, ADX-629 has shown the ability to mitigate the excessive and uncontrolled release of pro-inflammatory cytokines.

Table 1: Effects of ADX-629 in Animal Models of Cytokine Storm

| Cytokine | Effect Observed | Reference |

| TNF-α | Reduction | [1] |

| IFN-γ | Reduction | [1] |

| IL-1 | Reduction | [1] |

| IL-17 | Reduction | [1] |

| IL-10 | Upregulation | [1] |

Diet-Induced Obesity Model

In a diet-induced model of obesity, ADX-629 demonstrated effects on weight and fat mass, both as a monotherapy and in combination with a GLP-1 agonist.[2]

Table 2: Effects of ADX-629 in a Diet-Induced Obesity Model

| Parameter | Effect Observed | Combination Therapy | Reference |

| Weight | Decrease | Additive effect with GLP-1 agonist | [2] |

| Fat Mass | Decrease | Additive effect with GLP-1 agonist | [2] |

Oxazolone Model of Atopic Dermatitis

ADX-629 has shown therapeutic activity in the oxazolone-induced model of atopic dermatitis, a common inflammatory skin disease.

Table 3: Effects of ADX-629 in an Oxazolone Model of Atopic Dermatitis

| Parameter | Effect Observed | Reference |

| Skin Thickness | Reduction | [2] |

| Skin Erosion | Reduction | [2] |

| Spleen to Body Weight Ratio | Reduction | [2] |

Alcoholic Hepatitis Model

Preclinical studies in a model of alcoholic hepatitis have demonstrated the protective effects of ADX-629 on the liver.

Table 4: Effects of ADX-629 in a Model of Alcoholic Hepatitis

| Parameter | Effect Observed | Reference |

| Liver Fibrosis | Reduction | [2] |

| Liver Fat | Reduction | [2] |

| Hepatic Inflammation | Reduction | |

| RASP Levels | Lowering | |

| Lipid Profiles | Improvement |

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not publicly available in the provided search results. The information is largely derived from company press releases, which typically do not disclose such granular details. For specific protocols, direct consultation of forthcoming peer-reviewed publications or contact with Aldeyra Therapeutics would be necessary.

Signaling Pathways and Mechanism of Action

ADX-629's mechanism of action centers on the modulation of RASP, which are upstream regulators of key inflammatory signaling pathways.

Caption: Mechanism of Action of ADX-629 via RASP Modulation.

Conclusion

The preclinical data available for ADX-629 strongly support its potential as a broad-acting anti-inflammatory agent with a novel mechanism of action. Its ability to modulate RASP upstream of multiple inflammatory pathways provides a compelling rationale for its development across a range of immune-mediated and metabolic diseases. Further publication of detailed pharmacokinetic and pharmacodynamic studies will be crucial for a more complete understanding of its clinical potential and for guiding future research. It is important to note that the clinical development of ADX-629 has been discontinued in favor of next-generation RASP modulators, except for potential investigator-sponsored studies in Sjögren-Larsson Syndrome.[3][4]

References

- 1. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]

- 2. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 3. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]

- 4. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

An In-depth Technical Guide to Target Engagement and Biomarker Identification for ADX-629

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of ADX-629 in Modulating Reactive Aldehyde Species (RASP)

ADX-629 is a first-in-class, orally administered modulator of Reactive Aldehyde Species (RASP).[1] RASP are small, highly reactive molecules that are formed endogenously as a result of cellular stress and are involved in a multitude of pathological inflammatory processes. Aldeyra Therapeutics' approach with ADX-629 is to modulate the immune system by targeting these upstream mediators, rather than inhibiting single protein targets, with the goal of optimizing multiple pathways while minimizing toxicity.[1][2] This systems-based approach aims to shift the immune system from a pro-inflammatory to an anti-inflammatory state. ADX-629 has been investigated across a range of immune-mediated diseases, including psoriasis, atopic dermatitis, asthma, chronic cough, Sjögren-Larsson Syndrome, and alcohol-associated hepatitis.[3][4][5][6]

The core mechanism of ADX-629 involves the trapping and clearance of RASP. This action is believed to prevent the formation of RASP-protein adducts that can trigger and perpetuate inflammatory cascades, immune cell activation, and subsequent tissue damage.[7] Evidence from numerous clinical trials supports the relevance of RASP inhibition as a novel and differentiated mechanism of action for treating complex immune-mediated diseases.[8][9]

Caption: Mechanism of Action for ADX-629 as a RASP Modulator.

Target Engagement Confirmation

Direct evidence of target engagement is crucial for validating the mechanism of action of a novel therapeutic. For ADX-629, target engagement has been demonstrated in both early and late-phase clinical studies through the direct measurement of RASP levels.

A successful Phase 1 clinical trial in healthy volunteers provided the initial proof of target engagement. In this study, subjects treated with ADX-629 showed statistically significantly lower plasma levels of the RASP malondialdehyde (MDA) compared to subjects who received a placebo.[8][10] This finding was a key milestone, confirming that orally administered ADX-629 could effectively reduce the systemic burden of a key RASP.[1][11]

Further evidence was generated in a Phase 2 clinical trial involving an alcohol challenge. In this study, ADX-629 treatment led to a statistically significant reduction in the levels of acetaldehyde (P=0.03), the primary toxic RASP metabolite of ethanol. Preclinical studies in a mouse model of alcoholic liver disease also showed that ADX-629 decreased hepatic levels of RASP.[12]

Table 1: Summary of Target Engagement Studies

| Study Phase | Population | Key RASP Measured | Outcome | Citation(s) |

| Phase 1 | Healthy Volunteers | Malondialdehyde (MDA) | Statistically lower RASP levels in ADX-629 group vs. placebo. | [1][8][10] |

| Phase 2 | Alcohol Challenge | Acetaldehyde | Statistically significant reduction (P=0.03) vs. placebo. | |

| Preclinical | Mouse Model (ALD) | Hepatic RASP | Decreased RASP levels in the liver. | [12] |

Biomarker Identification and Clinical Outcomes

ADX-629 has been evaluated in a variety of immune-mediated diseases, leading to the identification of several key biomarkers that respond to RASP modulation. These biomarkers span domains of inflammation, liver function, and lipid metabolism, reflecting the systemic effects of the drug.

Alcohol-Associated Hepatitis

In a Phase 2 trial involving patients with mild to moderate alcohol-associated hepatitis, ADX-629 demonstrated statistically significant improvements in key objective markers after one month of oral administration.[3]

Table 2: Biomarker Results in Alcohol-Associated Hepatitis

| Biomarker | Result | P-value | Citation(s) |

| MELD Score | Statistically Significant Improvement | P=0.001 | [3] |

| C-Reactive Protein (CRP) | Statistically Significant Reduction | P<0.0001 | [3] |

| Triglycerides | Statistically Significant Reduction | P<0.0001 | [3] |

The reduction in C-reactive protein is a consistent finding across multiple Phase 2 trials of ADX-629, suggesting it is a robust pharmacodynamic biomarker for the drug's anti-inflammatory activity.[4]

Systemic Lipid Profile Modulation

ADX-629 has shown effects on lipid metabolism, which may represent an additional anti-inflammatory activity.

-

Phase 1 (High-Fat Meal Challenge): In healthy volunteers, ADX-629 treatment resulted in statistically lower levels of free fatty acids and statistically significantly higher levels of high-density lipoprotein (HDL) cholesterol compared to placebo following a high-fat meal.[7][10]

-

Phase 2 (Alcohol Challenge): Following ADX-629 treatment, levels of total cholesterol (P=0.02) and LDL cholesterol (P=0.047) were statistically lower than after placebo treatment.

Dermatological Conditions

-

Atopic Dermatitis: A Phase 2 trial in patients with mild to moderate atopic dermatitis showed statistically significant improvements in the Eczema Area and Severity Index (EASI), Investigator Global Assessment (IGA), and patient-reported itching and eczema severity.[5] Notably, 38% of patients met the threshold for clinically relevant improvement in itching (≥4-point reduction), and 25% reported a complete elimination of itching.[5]

-

Psoriasis: In a Phase 2 trial for moderate-to-severe psoriasis, 12 weeks of treatment with ADX-629 resulted in a significant reduction in the mean Psoriasis Area and Severity Index (PASI) score.[6]

Other Indications

Promising biomarker responses have also been observed in Phase 2 trials for Sjögren-Larsson Syndrome and chronic cough, prompting further clinical investigation.[2] For Sjögren-Larsson Syndrome, a rare RASP-mediated inborn error of metabolism, a Phase 1/2 study is designed to assess the reversal of abnormal biomarkers such as fatty alcohols and markers of oxidative stress.[3][13]

Caption: General Workflow for Biomarker Discovery with ADX-629.

Experimental Methodologies

The clinical development of ADX-629 has employed a variety of study designs to assess its safety, tolerability, and efficacy across different patient populations.

Phase 2 Study in Alcohol-Associated Hepatitis

-

Design: A single-arm, multicenter, proof-of-concept Phase 2 clinical trial.[3]

-

Population: Four patients with mild to moderate alcohol-associated hepatitis.[3]

-

Intervention: ADX-629 administered orally for one month.[3]

-

Endpoints: Clinically relevant objective markers of hepatic function and inflammation, including the Model for End-Stage Liver Disease (MELD) score, triglyceride levels, and C-Reactive Protein (CRP) levels, were measured relative to baseline.[3]

Phase 2 Study in Atopic Dermatitis

-

Design: An open-label, single-center Phase 2 clinical trial.[5]

-

Population: Eight patients with mild-to-moderate atopic dermatitis.[5]

-

Intervention: 250 mg of ADX-629 administered orally twice daily for three months.[5]

-

Endpoints: The primary endpoint was safety and tolerability. Secondary endpoints included Eczema Area and Severity Index (EASI), Investigator Global Assessment (IGA), Patient-Oriented Eczema Measure (POEM), and Peak Pruritus Numerical Rating Scale.[5]

Phase 2 Crossover Study in Chronic Cough

-

Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.[7]

-

Population: Approximately 50 adult subjects with refractory or unexplained chronic cough.[7]

-

Intervention: Subjects were randomized to one of two sequences: ADX-629 (300 mg orally BID) for 14 days followed by placebo for 14 days, or the reverse sequence.[7]

-

Endpoints: The primary objectives were to evaluate the safety, tolerability, and efficacy of ADX-629.[7]

Caption: Workflow of a Two-Period Crossover Clinical Trial.

Preclinical Model of Alcoholic Liver Disease

-

Design: A chronic/binge mouse model of alcoholic liver disease (ALD).[14]

-

Intervention: Mice were fed an alcohol-containing liquid diet for 10 days. ADX-629 was administered by oral gavage 30 minutes prior to a bolus gavage of ethanol.[14]

-

Endpoints: Measured outcomes included liver acetaldehyde (AA), liver malondialdehyde-acetaldehyde (MAA), circulating anti-MAA antibody, liver/serum triglycerides, and serum levels of pro-inflammatory cytokines (IFN-γ and MCP-1).[14]

Conclusion

The development program for ADX-629 provides a compelling case for the utility of RASP modulation in treating immune-mediated diseases. Target engagement has been consistently demonstrated through the reduction of key RASP molecules like MDA and acetaldehyde in human subjects.[8] The identification of responsive biomarkers, particularly the consistent reduction in C-Reactive Protein and improvements in disease-specific scores like MELD and PASI, provides objective evidence of the drug's broad anti-inflammatory and disease-modifying activity.[3][4][6] The data summarized herein support the continued investigation of ADX-629 and next-generation RASP modulators for a wide range of systemic and retinal diseases.[2]

References

- 1. Aldeyra Therapeutics Announces Initiation of Phase 2 Clinical Trials of ADX-629, a First-in-Class Orally Administered RASP Inhibitor, for the Treatment of COVID-19, Atopic Asthma, and Psoriasis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 2. Aldeyra Advances RASP Platform for Inflammatory Diseases [synapse.patsnap.com]

- 3. Aldeyra Reports Phase 2 ADX-629 Gains in Alcohol Hepatitis; 2027 | ALDX Stock News [stocktitan.net]

- 4. Aldeyra Therapeutics, Inc. (ALDX) Discusses Expansion of RASP Platform Into CNS Diseases and Update on Reproxalap for Dry Eye Transcript | Seeking Alpha [seekingalpha.com]

- 5. thedermdigest.com [thedermdigest.com]

- 6. A Review of the Clinical Trial Landscape in Psoriasis: An Update for Clinicians | springermedizin.de [springermedizin.de]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. annualreports.com [annualreports.com]

- 9. aldeyra.com [aldeyra.com]

- 10. sec.gov [sec.gov]

- 11. Aldeyra Therapeutics initiates trials of ADX-629 for Covid-19 [clinicaltrialsarena.com]

- 12. sec.gov [sec.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Acloproxalap - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

ADX-629: A Novel RASP Modulator for Rebalancing Inflammatory States

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ADX-629 is a first-in-class, orally available, covalent modulator of reactive aldehyde species (RASP), a group of endogenous inflammatory mediators. By targeting RASP, ADX-629 represents a novel therapeutic approach that acts upstream of key inflammatory pathways, including NF-κB and the inflammasome. This technical guide provides a comprehensive overview of the current understanding of ADX-629's mechanism of action and its observed effects on pro-inflammatory and anti-inflammatory states, drawing from available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RASP modulation in immune-mediated diseases. While detailed experimental protocols are not fully available in the public domain, this guide synthesizes the existing data to offer a thorough understanding of ADX-629's immunomodulatory profile.

Introduction: The Role of RASP in Inflammation

Reactive aldehyde species (RASP) are small-molecule inflammatory mediators that are generated during cellular stress and inflammation. These highly reactive molecules, including malondialdehyde and acetaldehyde, can covalently modify proteins and other macromolecules, leading to cellular dysfunction and the propagation of inflammatory signaling. RASP are known to activate pro-inflammatory pathways such as NF-κB and the inflammasome, leading to the production of a broad range of inflammatory cytokines and chemokines. In various immune-mediated diseases, elevated levels of RASP have been observed, suggesting their role as key drivers of pathology.

ADX-629 is a RASP modulator designed to covalently bind to and sequester RASP, thereby neutralizing their pro-inflammatory activity. This upstream mechanism of action offers the potential for broad-spectrum anti-inflammatory effects with a favorable safety profile compared to therapies that target single downstream cytokines or signaling molecules.

Mechanism of Action: RASP Sequestration and Downstream Effects

ADX-629's primary mechanism of action is the covalent and irreversible binding to RASP. This sequestration prevents RASP from interacting with their downstream targets, leading to a dampening of the inflammatory cascade. The proposed signaling pathway is as follows:

By sequestering RASP, ADX-629 is believed to inhibit the activation of downstream signaling pathways like NF-κB and the inflammasome, which are central to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in the overall inflammatory state.

Preclinical Evidence of Anti-inflammatory Activity

Preclinical studies in various animal models of inflammation have demonstrated the anti-inflammatory effects of ADX-629. While specific, detailed protocols for these studies are not publicly available, the reported outcomes provide strong evidence of ADX-629's activity.

In Vivo Models of Inflammation

| Model | Key Findings | Reference |

| Oxazolone-induced Atopic Dermatitis | Reduced skin thickness and erosion; Reduced spleen to body weight ratio. | |

| Carrageenan-induced Inflammatory Pain | Increased tolerance to mechanical and thermal pain; Decreased joint swelling. | |

| Ethanol-induced Liver Disease | Decreased hepatic levels of RASP, triglycerides, and inflammatory cytokines. | [1] |

| Cytokine Storm Models | Reduction in pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1, IL-17) and upregulation of anti-inflammatory cytokine (IL-10).[2] | [2] |

Experimental Workflow (Generalised from available information)

Clinical Evidence of Immunomodulation

ADX-629 has been evaluated in several Phase 1 and Phase 2 clinical trials across a range of immune-mediated diseases. These studies have provided valuable data on the safety, tolerability, and clinical activity of ADX-629 in humans.

Phase 1 Healthy Volunteer Study

A Phase 1 single-ascending and multiple-ascending dose trial in 85 healthy volunteers demonstrated that ADX-629 was well-tolerated with no treatment-related adverse events observed. The study also showed a reduction in the pro-inflammatory RASP malondialdehyde in subjects treated with ADX-629 compared to placebo.[2]

Phase 2 Clinical Trial Data

The following tables summarize the key findings from Phase 2 clinical trials of ADX-629 in various inflammatory conditions.

Table 1: Effect of ADX-629 on Pro-inflammatory Cytokines and Markers

| Disease Model | Cytokine/Marker | Effect | P-value | Reference |

| Mild Asthma | IL-5 | Statistically significant reduction | p=0.02 | [3] |

| TNF-α | Statistically significant reduction | p<0.0001 | [3] | |

| COVID-19 | CXCL9 | Reduction | p=0.0008 | [3] |

| IFN-γ | Reduction | p=0.02 | [3] | |

| TNF-α | Reduction | p=0.07 | [3] | |

| Alcohol-Associated Hepatitis | C-Reactive Protein (CRP) | Statistically significant improvement | p<0.0001 | [4][5] |

| Ethanol Challenge | Acetaldehyde | Lowered levels | p=0.03 | [2] |

Table 2: Effect of ADX-629 on Clinical Endpoints

| Disease Model | Endpoint | Effect | P-value | Reference |

| Psoriasis | Psoriasis Area and Severity Index (PASI) scores | Statistically significant decrease from baseline | p=0.0008 | [3] |

| Atopic Dermatitis | Eczema Area and Severity Index (EASI) | Statistically significant improvement from baseline | p=0.0006 | [6] |

| Investigator Global Assessment (IGA) | Statistically significant improvement from baseline | p<0.0001 | [6] | |

| Alcohol-Associated Hepatitis | Model for End-Stage Liver Disease (MELD) score | Statistically significant improvement | p=0.001 | [4][5] |

| Triglyceride levels | Statistically significant improvement | p<0.0001 | [4][5] | |

| Ethanol Challenge | Dermal Flushing | Reduced | p=0.0007 | [2] |

| Romberg test balance time | Increased | p=0.02 | [2] |

Clinical Trial Methodologies

Detailed laboratory protocols for cytokine measurements in the clinical trials are not publicly available. However, the study designs generally followed standard methodologies for Phase 2, proof-of-concept trials.

General Clinical Trial Workflow

The Pro-inflammatory and Anti-inflammatory Balance

The available data suggests that ADX-629 shifts the balance from a pro-inflammatory to a more regulated, anti-inflammatory state. This is evidenced by the consistent reduction in multiple, mechanistically distinct pro-inflammatory cytokines (e.g., TNF-α, IL-5, IFN-γ) across different disease models. Furthermore, preclinical data indicates an upregulation of the key anti-inflammatory cytokine IL-10.[2]

This broad immunomodulatory effect, rather than targeted immunosuppression, is a key differentiator of ADX-629. By targeting the upstream RASP mediators, ADX-629 appears to restore a more homeostatic immune response.

Future Directions and Conclusion

The clinical development of ADX-629 as a signal-finding molecule has provided crucial proof-of-concept for the therapeutic potential of RASP modulation. While Aldeyra Therapeutics has indicated a strategic shift towards next-generation RASP modulators, the data generated for ADX-629 lays a strong foundation for this novel class of anti-inflammatory agents.[5]

Future research should focus on elucidating the precise molecular interactions between ADX-629 and various RASP, as well as further exploring the downstream consequences on a wider range of immune cell types. The consistent anti-inflammatory signals observed across multiple preclinical models and human clinical trials in diverse immune-mediated diseases highlight the potential of RASP modulation as a promising and broadly applicable therapeutic strategy.

References

- 1. A novel reactive aldehyde species inhibitor prevents the deleterious effects of ethanol in an animal model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ir.aldeyra.com [ir.aldeyra.com]

- 3. aldeyra.com [aldeyra.com]

- 4. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

- 5. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]

- 6. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

Investigating the Upstream Immunological Effects of RASP Modulation by ADX-629: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ADX-629 is a first-in-class, orally available, covalent inhibitor of reactive aldehyde species (RASP), a group of pro-inflammatory molecules that act as upstream mediators of the immune response. By targeting and neutralizing RASP, ADX-629 represents a novel therapeutic approach to modulating the innate immune system and treating a broad spectrum of immune-mediated diseases. This technical guide provides an in-depth overview of the upstream immunological effects of RASP modulation by ADX-629, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Introduction: The Role of RASP in Inflammation

Reactive aldehyde species (RASP) are highly reactive electrophilic molecules generated through metabolic processes such as lipid peroxidation and alcohol oxidation.[1] These species, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), play a significant role in initiating and amplifying inflammatory signaling cascades.[2][3] RASP exert their pro-inflammatory effects by covalently modifying proteins, which can lead to the activation of key inflammatory pathways, including NF-κB and the NLRP3 inflammasome.[1][3] This activation results in the production and release of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Elevated levels of RASP have been associated with a variety of inflammatory and autoimmune diseases.[1][3]

ADX-629 is a RASP modulator designed to covalently bind to and neutralize RASP, thereby preventing their interaction with downstream targets and mitigating the subsequent inflammatory cascade. This upstream modulation of the immune response positions ADX-629 as a promising therapeutic candidate for a wide range of inflammatory conditions.

Mechanism of Action of ADX-629

ADX-629's primary mechanism of action is the irreversible covalent binding to RASP. This action effectively scavenges these reactive molecules, preventing them from forming adducts with cellular proteins and lipids. By inhibiting RASP-mediated damage, ADX-629 is hypothesized to suppress the activation of multiple downstream inflammatory pathways.

The key upstream immunological effects of ADX-629 are centered on the inhibition of:

-

NF-κB (Nuclear Factor-kappa B) Activation: RASP can trigger the activation of the NF-κB signaling pathway, a central regulator of inflammation that controls the expression of numerous pro-inflammatory genes.[2]

-

Inflammasome Activation: RASP are known to activate the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[1][3]

-

Scavenger Receptor A Signaling: RASP-protein adducts can bind to Scavenger Receptor A, further propagating pro-inflammatory signals.[1]

By targeting RASP, ADX-629 acts at a critical upstream juncture in the inflammatory cascade, leading to a broad-spectrum anti-inflammatory effect.

Signaling Pathway Diagram

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]

Methodological & Application

Application Notes and Protocols for Evaluating ADX-629 Efficacy in Atopic Dermatitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus, eczematous lesions, and a defective skin barrier. The pathogenesis of AD is complex, involving a dysregulated immune response with a significant contribution from the Th2 and Th17 inflammatory pathways. ADX-629 is an investigational orally administered, first-in-class RORγt inverse agonist and RASP (Reactive Aldehyde Species) modulator. As a RORγt inverse agonist, ADX-629 can suppress the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. As a RASP modulator, ADX-629 can neutralize pro-inflammatory aldehydes that contribute to cellular damage and inflammation.

These application notes provide detailed protocols for evaluating the efficacy of ADX-629 in established preclinical models of atopic dermatitis. The included in vivo and in vitro methodologies, along with structured data presentation and signaling pathway diagrams, are intended to guide researchers in the assessment of ADX-629 and similar compounds for the treatment of atopic dermatitis.

Signaling Pathways

RORγt Signaling Pathway in Atopic Dermatitis

The Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, a subset of T helper cells that play a crucial role in the pathogenesis of various inflammatory diseases, including atopic dermatitis. Upon activation by cytokines such as IL-6 and IL-23, STAT3 is phosphorylated and promotes the expression of RORγt. RORγt then drives the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, leading to the production of antimicrobial peptides, chemokines, and other inflammatory mediators that contribute to the clinical manifestations of atopic dermatitis, such as skin inflammation and barrier dysfunction. ADX-629, as a RORγt inverse agonist, is designed to bind to RORγt and reduce its transcriptional activity, thereby inhibiting the Th17 inflammatory cascade.

RASP Modulation Signaling Pathway

Reactive Aldehyde Species (RASP) are highly reactive electrophilic molecules, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), generated during oxidative stress and lipid peroxidation.[1] In inflammatory conditions like atopic dermatitis, elevated levels of RASP contribute to the pathology by forming covalent adducts with proteins, lipids, and DNA. This modification can alter protein function and trigger pro-inflammatory signaling cascades. RASP can activate key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and chemokines. ADX-629 acts as a RASP modulator by sequestering these reactive aldehydes, thereby preventing their interaction with cellular components and dampening the downstream inflammatory response.

In Vivo Efficacy Evaluation

MC903-Induced Atopic Dermatitis Mouse Model

This model utilizes the vitamin D3 analog MC903 (calcipotriol) to induce a robust AD-like phenotype in mice, characterized by skin inflammation, epidermal thickening, and a Th2-dominant immune response.

Experimental Workflow:

Protocol:

-

Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Acclimatization: House mice for at least 7 days under standard laboratory conditions.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle Control (Ethanol)

-

MC903 + Vehicle (for ADX-629)

-

MC903 + ADX-629 (e.g., 10, 30, 100 mg/kg)

-

MC903 + Positive Control (e.g., Dexamethasone)

-

-

Induction of Atopic Dermatitis:

-

Anesthetize mice lightly.

-

Apply 20 µL of MC903 solution (1 nmol in ethanol) to the right ear daily for 14 consecutive days.

-

-

Drug Administration:

-

Administer ADX-629 or vehicle orally (gavage) once daily, starting from day 0 (concurrently with the first MC903 application) until day 14.

-

-

Efficacy Evaluation:

-

Clinical Score: Assess the severity of skin lesions on the ear every other day based on a scoring system for erythema, scaling, and erosion (0 = none, 1 = mild, 2 = moderate, 3 = severe).

-

Ear Thickness: Measure the thickness of the right ear every other day using a digital caliper.

-

-

Endpoint Analysis (Day 15):

-

Collect blood for serum analysis of total IgE and cytokines (IL-4, IL-5, IL-13, IL-17).

-

Euthanize mice and collect the right ear for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration) and gene expression analysis (qRT-PCR for inflammatory markers).

-

Collect the spleen and draining lymph nodes for flow cytometric analysis of immune cell populations.

-

Data Presentation:

| Group | Mean Ear Thickness (mm) ± SEM | Mean Clinical Score ± SEM | Serum IgE (ng/mL) ± SEM | Epidermal Thickness (µm) ± SEM |

| Vehicle Control | 0.20 ± 0.02 | 0.0 ± 0.0 | 50 ± 10 | 20 ± 2 |

| MC903 + Vehicle | 0.65 ± 0.05 | 7.5 ± 0.8 | 800 ± 75 | 100 ± 10 |

| MC903 + ADX-629 (10 mg/kg) | 0.50 ± 0.04 | 5.0 ± 0.6 | 600 ± 65 | 75 ± 8 |

| MC903 + ADX-629 (30 mg/kg) | 0.35 ± 0.03 | 2.5 ± 0.4 | 350 ± 40 | 45 ± 5 |

| MC903 + ADX-629 (100 mg/kg) | 0.25 ± 0.02 | 1.0 ± 0.2 | 150 ± 20 | 25 ± 3 |

| MC903 + Dexamethasone | 0.22 ± 0.02 | 0.5 ± 0.1 | 100 ± 15 | 22 ± 2 |

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model uses the hapten oxazolone to induce a chronic allergic skin inflammation that mimics several features of human AD, including a mixed Th1/Th2 immune response. Recent preclinical data has shown that ADX-629 demonstrated activity in this model.

Experimental Workflow:

Protocol:

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Acclimatization: House mice for at least 7 days under standard laboratory conditions.

-

Grouping: Randomly divide mice into the same groups as the MC903 model.

-

Sensitization (Day 0):

-

Shave the abdominal skin of the mice.

-

Apply 50 µL of 1.5% oxazolone in acetone:olive oil (4:1) to the shaved abdomen.[2]

-

-

Challenge Phase (Starting Day 7):

-

Apply 20 µL of 1% oxazolone to the right ear every other day for a total of 6 challenges.[2]

-

-

Drug Administration:

-

Administer ADX-629 or vehicle orally (gavage) once daily, starting from the first day of challenge (Day 7) until the end of the experiment.

-

-

Efficacy Evaluation:

-

Clinical Score: Assess the severity of skin lesions on the ear before each challenge.

-

Ear Thickness: Measure the thickness of the right ear before each challenge.

-

-

Endpoint Analysis (24 hours after the last challenge):

-

Collect blood for serum analysis of total IgE and cytokines.

-

Euthanize mice and collect the right ear for histological and gene expression analysis.

-

Collect the spleen and draining lymph nodes for flow cytometric analysis.

-

Data Presentation:

| Group | Mean Ear Thickness (mm) ± SEM | Mean Clinical Score ± SEM | Serum IgE (ng/mL) ± SEM | Epidermal Thickness (µm) ± SEM |

| Vehicle Control | 0.18 ± 0.02 | 0.0 ± 0.0 | 45 ± 8 | 18 ± 2 |

| Oxazolone + Vehicle | 0.58 ± 0.06 | 6.8 ± 0.7 | 750 ± 80 | 95 ± 9 |

| Oxazolone + ADX-629 (10 mg/kg) | 0.45 ± 0.05 | 4.5 ± 0.5 | 550 ± 60 | 70 ± 7 |

| Oxazolone + ADX-629 (30 mg/kg) | 0.32 ± 0.04 | 2.2 ± 0.3 | 300 ± 35 | 40 ± 4 |

| Oxazolone + ADX-629 (100 mg/kg) | 0.23 ± 0.03 | 0.8 ± 0.2 | 120 ± 18 | 23 ± 3 |

| Oxazolone + Dexamethasone | 0.20 ± 0.02 | 0.4 ± 0.1 | 90 ± 12 | 20 ± 2 |

In Vitro Efficacy Evaluation

Th17 Differentiation Assay

This assay evaluates the direct effect of ADX-629 on the differentiation of naive CD4+ T cells into Th17 cells.

Protocol:

-

Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice.

-

Cell Culture: Culture the naive CD4+ T cells under Th17 polarizing conditions (anti-CD3/CD28 antibodies, IL-6, TGF-β, and anti-IL-4/IFN-γ antibodies).

-

Treatment: Add ADX-629 at various concentrations to the cell cultures.

-

Analysis: After 3-4 days, analyze the percentage of IL-17-producing cells by intracellular flow cytometry and measure the concentration of IL-17 in the culture supernatant by ELISA.

Data Presentation:

| Treatment | IL-17A Concentration (pg/mL) ± SEM | % of IL-17A+ CD4+ T cells ± SEM |

| Untreated | 50 ± 5 | 1.2 ± 0.2 |

| Th17 Polarizing Conditions | 2500 ± 200 | 35.5 ± 3.0 |

| + ADX-629 (1 µM) | 1500 ± 150 | 22.1 ± 2.5 |

| + ADX-629 (10 µM) | 750 ± 80 | 10.8 ± 1.5 |

| + ADX-629 (100 µM) | 200 ± 30 | 3.5 ± 0.5 |

RASP Scavenging Assay in Keratinocytes

This assay assesses the ability of ADX-629 to protect keratinocytes from RASP-induced inflammation.

Protocol:

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cells).

-

Treatment: Pre-treat the keratinocytes with various concentrations of ADX-629.

-

Stimulation: Stimulate the cells with a RASP, such as malondialdehyde (MDA).

-

Analysis: Measure the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatant by ELISA or by qRT-PCR.

Data Presentation:

| Treatment | IL-6 Expression (fold change) ± SEM | IL-8 Expression (fold change) ± SEM |

| Untreated | 1.0 ± 0.1 | 1.0 ± 0.1 |

| MDA (100 µM) | 8.5 ± 0.9 | 12.3 ± 1.5 |

| MDA + ADX-629 (1 µM) | 6.2 ± 0.7 | 8.9 ± 1.1 |

| MDA + ADX-629 (10 µM) | 3.1 ± 0.4 | 4.5 ± 0.6 |

| MDA + ADX-629 (100 µM) | 1.5 ± 0.2 | 2.1 ± 0.3 |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of ADX-629's efficacy in models of atopic dermatitis. By utilizing both in vivo and in vitro approaches, researchers can gain valuable insights into the compound's dual mechanism of action as a RORγt inverse agonist and a RASP modulator. The suggested data presentation formats and signaling pathway diagrams are intended to facilitate clear and concise communication of experimental findings. These methodologies will be instrumental in advancing the understanding and development of novel therapeutics for atopic dermatitis.

References

Application Notes and Protocols for ADX-629 in Psoriasis and Chronic Cough Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ADX-629, a first-in-class, orally administered reactive aldehyde species (RASP) modulator, in Phase 2 clinical studies for psoriasis and chronic cough. The information compiled herein is intended to guide researchers and drug development professionals in understanding the methodology, data, and potential applications of ADX-629 in these immune-mediated conditions.

Introduction to ADX-629 and RASP Modulation

ADX-629 is an investigational new drug that targets reactive aldehyde species (RASP), which are upstream mediators of inflammation. RASP are implicated in the activation of a wide array of inflammatory factors, including NF-κB and inflammasomes, leading to the release of pro-inflammatory cytokines.[1] By covalently binding to and facilitating the degradation of RASP, ADX-629 represents a novel therapeutic approach to modulate the immune system from a pro-inflammatory to an anti-inflammatory state. This mechanism of action suggests broad potential applicability across various immune-mediated diseases.

ADX-629 in the Study of Psoriasis

A Phase 2 clinical trial has demonstrated the potential of ADX-629 in treating patients with mild to moderate plaque psoriasis.[2] The study highlighted the drug's ability to reduce disease severity as measured by the Psoriasis Area and Severity Index (PASI).

Quantitative Data Summary: Psoriasis Phase 2 Trial

| Efficacy Endpoint | Result |

| PASI Score | Statistically significant decrease from baseline |

| Primary Outcomes | Psoriasis area and severity index, skin cytokine transcription profiles, plasma leukocyte cytokine release following endotoxin-challenge, and plasma levels of cytokines and RASP |

Table 1: Summary of Efficacy Results from the Phase 2 Psoriasis Trial of ADX-629.

Experimental Protocol: Phase 2 Psoriasis Trial

Study Design: A multi-center, open-label, single-group Phase 2 clinical trial.[2]

Patient Population: Ten adult patients diagnosed with mild to moderate plaque psoriasis.

Treatment Regimen:

-

Drug: ADX-629

-

Dosage: 250 mg

-

Administration: Orally, twice daily

-

Duration: Up to 90 days[2]

Outcome Measures:

-

Primary Outcomes:

-

Psoriasis Area and Severity Index (PASI) score

-

Skin cytokine transcription profiles

-

Plasma leukocyte cytokine release following endotoxin-challenge

-

Plasma levels of cytokines and RASP

-

ADX-629 in the Study of Chronic Cough

A Phase 2 clinical trial (NCT05392192) has investigated the efficacy and safety of ADX-629 for the treatment of refractory or unexplained chronic cough. The study demonstrated a statistically significant reduction in cough frequency.

Quantitative Data Summary: Chronic Cough Phase 2 Trial

| Efficacy Endpoint | Result | p-value |

| Awake Cough Frequency | Statistically significant reduction | <0.05 |

| 24-hour Cough Frequency | Statistically significant reduction | <0.05 |

Table 2: Summary of Efficacy Results from the Phase 2 Chronic Cough Trial of ADX-629.

Experimental Protocol: Phase 2 Chronic Cough Trial (NCT05392192)

Study Design: A multi-center, randomized, double-blind, placebo-controlled, two-period crossover Phase 2 clinical trial.

Patient Population: Approximately 50 adult patients with refractory or unexplained chronic cough.

Inclusion Criteria:

-

Adults aged 18-80 years.

-

History of refractory or unexplained chronic cough.

-

Chest radiograph or CT scan showing no abnormalities that could significantly contribute to the chronic cough.

-

Agreement to discontinue anti-tussive medications for the trial duration.

Exclusion Criteria:

-

Current smokers or recent ex-smokers with a >20 pack-year history.

-

History of significant cardiovascular or hepatic disease.

-

History of malignancy within 5 years of screening (with exceptions for certain skin and cervical carcinomas).

-

Recent history of drug or alcohol abuse.

-

Positive serology for Hepatitis B, Hepatitis C, or HIV.

-

Current use of an angiotensin-converting enzyme (ACE) inhibitor or use within 3 months of screening.

Treatment Regimen:

-

Drug: ADX-629 or matching placebo

-

Dosage: 300 mg

-

Administration: Orally, twice daily

-

Duration: 14 days for each treatment period, separated by a washout period.

Outcome Measures:

-

Primary Objective: To evaluate the safety and tolerability of ADX-629.

-

Secondary Objectives:

-

To evaluate the efficacy of ADX-629 in reducing cough frequency.

-

To investigate the effect of ADX-629 on cough-related quality of life.

-

Visualizations: Signaling Pathways and Experimental Workflows

RASP-Mediated Inflammatory Signaling Pathway

Caption: RASP-mediated inflammatory pathway and the inhibitory action of ADX-629.

Experimental Workflow: Psoriasis Phase 2 Trial

Caption: Workflow of the Phase 2 clinical trial of ADX-629 in psoriasis.

Experimental Workflow: Chronic Cough Phase 2 Trial (NCT05392192)

Caption: Crossover design of the Phase 2 trial of ADX-629 in chronic cough.

References

Application of ADX-629 in Alcohol-Associated Liver Disease: Research Protocols and Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADX-629 is an investigational, first-in-class, orally administered modulator of reactive aldehyde species (RASP). RASP, such as acetaldehyde and malondialdehyde, are highly reactive molecules that contribute to oxidative stress and inflammation, key drivers in the pathogenesis of alcohol-associated liver disease (ALD). By sequestering RASP, ADX-629 represents a novel therapeutic strategy to mitigate alcohol-induced liver injury. These application notes provide a summary of the key findings and detailed protocols for the use of ADX-629 in preclinical and clinical research settings related to ALD.

Mechanism of Action

ADX-629 is a RASP modulator that is thought to act as an "upstream immunological switch," shifting the immune system from a pro-inflammatory to an anti-inflammatory state. In the context of alcohol-associated liver disease, the metabolism of ethanol generates significant amounts of acetaldehyde, a highly toxic RASP. These RASP can form adducts with proteins and DNA, leading to cellular dysfunction, oxidative stress, and an inflammatory response. ADX-629 is designed to trap and neutralize these harmful aldehydes, thereby preventing their downstream pathological effects.

Preclinical Research Applications

Animal Model of Alcohol-Associated Liver Disease